molecular formula C9H11NO4S B2404979 Methyl 3-(methylsulfonamido)benzoate CAS No. 32087-05-1

Methyl 3-(methylsulfonamido)benzoate

Cat. No.: B2404979
CAS No.: 32087-05-1
M. Wt: 229.25
InChI Key: UQIOKJVVJMHUTP-UHFFFAOYSA-N
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Description

Methyl 3-(methylsulfonamido)benzoate is an organic compound with the molecular formula C9H11NO4S. It is a derivative of benzoic acid and contains a methylsulfonylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(methylsulfonamido)benzoate can be synthesized through several methods. One common method involves the nitration of methyl benzoate followed by reduction and sulfonation. The nitration of methyl benzoate is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield methyl 3-nitrobenzoate . The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid . Finally, the amino group is sulfonated using methylsulfonyl chloride in the presence of a base like pyridine to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes followed by sulfonation. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylsulfonamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the sulfonyl group can yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methylsulfonamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(methylsulfonamido)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to target β-catenin, a protein involved in cell signaling pathways, leading to its degradation and inhibition of cancer cell proliferation . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target β-catenin and inhibit cancer cell proliferation sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 3-(methanesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)7-4-3-5-8(6-7)10-15(2,12)13/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIOKJVVJMHUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32087-05-1
Record name methyl 3-methanesulfonamidobenzoate
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